molecular formula C19H25Cl2N5O2S B2762736 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215455-76-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2762736
CAS No.: 1215455-76-7
M. Wt: 458.4
InChI Key: YXECUTQUGQREKX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a pyrazole ring, and a dimethylamino propyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.

    Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the formation of an amide bond between the two rings, typically using coupling reagents such as EDCI or DCC.

    Introduction of the dimethylamino propyl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide sulfate

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S.ClH/c1-12-11-14(22-24(12)4)18(26)25(10-6-9-23(2)3)19-21-16-15(27-5)8-7-13(20)17(16)28-19;/h7-8,11H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXECUTQUGQREKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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